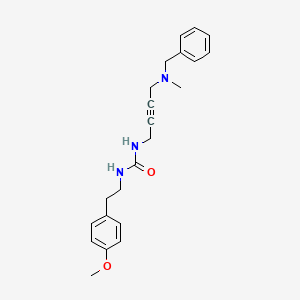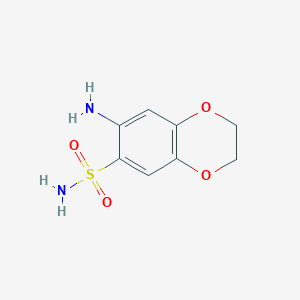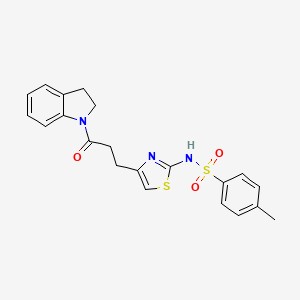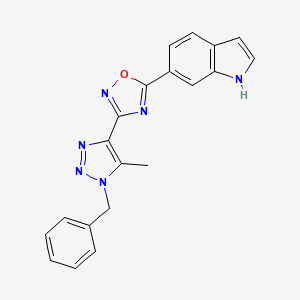
(3-Methylthietan-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylthietan-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.68 g/mol It is a hydrochloride salt form of (3-Methylthietan-3-yl)methanamine, which is a derivative of thietane, a four-membered sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthietan-3-yl)methanamine hydrochloride typically involves the reaction of (3-Methylthietan-3-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
(3-Methylthietan-3-yl)methanamine+HCl→(3-Methylthietan-3-yl)methanamine hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Methylthietan-3-yl)methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methylthietan-3-yl)methanamine hydrochloride is used as a building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing heterocycles on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Methylthietan-3-yl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur-containing thietane ring can participate in various chemical interactions, influencing the compound’s biological activity and efficacy.
Comparación Con Compuestos Similares
(3-Methylthietan-3-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3-Methylthietan-3-yl)acetic acid: A derivative with a carboxylic acid group.
(3-Methylthietan-3-yl)amine: The parent amine compound without the hydrochloride salt.
Uniqueness: (3-Methylthietan-3-yl)methanamine hydrochloride is unique due to its specific combination of a thietane ring and an amine group, along with the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(3-methylthietan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWWVNOINIOVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2926271.png)


![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)
![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)




